molecular formula C14H20ClIN2O2 B4226552 2-[2-Ethoxy-6-iodo-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride

2-[2-Ethoxy-6-iodo-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride

Cat. No.: B4226552
M. Wt: 410.68 g/mol
InChI Key: NKBHWVYZUUVVML-UHFFFAOYSA-N
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Description

2-[2-Ethoxy-6-iodo-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a phenoxy acetonitrile core substituted with ethoxy, iodo, and propylamino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Ethoxy-6-iodo-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable phenol derivative, followed by reduction to introduce the amino group.

    Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction using ethyl iodide and a base.

    Iodination: The iodination step is carried out using iodine and a suitable oxidizing agent.

    Formation of Acetonitrile: The acetonitrile group is introduced through a nucleophilic substitution reaction using a cyanide source.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-Ethoxy-6-iodo-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodo group can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Hydrolysis: The acetonitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed cross-coupling reactions.

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of amides or carboxylic acids.

Scientific Research Applications

2-[2-Ethoxy-6-iodo-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride has several scientific research applications:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Utilized as a building block for the synthesis of complex organic molecules.

    Material Science:

    Biological Studies: Used in the study of biological pathways and mechanisms due to its unique structure.

Mechanism of Action

The mechanism of action of 2-[2-Ethoxy-6-iodo-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {2-ethoxy-6-iodo-4-[(methylamino)methyl]phenoxy}acetonitrile hydrochloride
  • {2-ethoxy-6-bromo-4-[(propylamino)methyl]phenoxy}acetonitrile hydrochloride
  • {2-ethoxy-6-iodo-4-[(propylamino)methyl]phenoxy}acetamide hydrochloride

Uniqueness

2-[2-Ethoxy-6-iodo-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodo group, in particular, enhances its reactivity and potential for further functionalization.

Properties

IUPAC Name

2-[2-ethoxy-6-iodo-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN2O2.ClH/c1-3-6-17-10-11-8-12(15)14(19-7-5-16)13(9-11)18-4-2;/h8-9,17H,3-4,6-7,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBHWVYZUUVVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C(=C1)I)OCC#N)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-Ethoxy-6-iodo-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride
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2-[2-Ethoxy-6-iodo-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride
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2-[2-Ethoxy-6-iodo-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride
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2-[2-Ethoxy-6-iodo-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride
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2-[2-Ethoxy-6-iodo-4-(propylaminomethyl)phenoxy]acetonitrile;hydrochloride

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